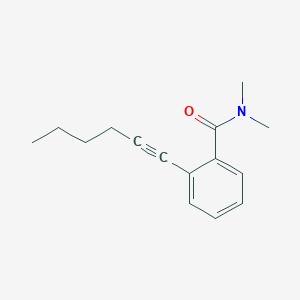
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide is a chemical compound characterized by its unique structure, which includes a hex-1-ynyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide typically involves the following steps:
Preparation of Hex-1-yne: Hex-1-yne can be synthesized through the dehydrohalogenation of hex-1-ene.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with dimethylamine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide).
Coupling Reaction: The final step involves the coupling of hex-1-yne with the benzamide core using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a carboxylic acid derivative.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of hex-1-ynoic acid.
Reduction: Formation of hex-1-ene or hexane.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(Hex-1-yn-1-yl)-N,N-dimethylbenzamide is unique due to its specific structural features. Similar compounds include:
2-(Hex-1-yn-1-yl)benzaldehyde: This compound differs by having an aldehyde group instead of the amide group.
Phenethyl 2-(hex-1-yn-1-yl)benzoate: This compound has a phenethyl group attached to the benzoyl moiety.
These compounds share the hex-1-ynyl group but differ in their functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
921631-28-9 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-hex-1-ynyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H19NO/c1-4-5-6-7-10-13-11-8-9-12-14(13)15(17)16(2)3/h8-9,11-12H,4-6H2,1-3H3 |
InChI Key |
ODSQOIINCZSGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















